molecular formula C19H24N2Na2O9 B14126606 Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate

Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate

Cat. No.: B14126606
M. Wt: 470.4 g/mol
InChI Key: PCVRFKNYANFYRA-UHFFFAOYSA-L
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Description

Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate is a compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities, including neuromodulatory and neuroregulatory effects . This particular compound is synthesized to improve physicochemical properties such as solubility.

Preparation Methods

The synthesis of Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate involves the formation of an amide bond between 1,4-dihydroisonicotinic acid and an amino acid. The key step in the synthesis is the coupling of l-methionine with the pentafluorophenyl active ester of 1,4-dihydroisonicotinic acid . This method is convenient and effective for amide bond formation. The sodium salt formation is performed to enhance the solubility of the compound.

Chemical Reactions Analysis

Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential neuromodulatory and neuroregulatory effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate involves its interaction with specific molecular targets and pathways. The compound is known to interact with l-type Ca2+ channels, although it lacks calcium antagonistic activity . Instead, it exhibits a range of biological activities that are not related to calcium channel blocking.

Comparison with Similar Compounds

Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate can be compared with other 1,4-dihydropyridine derivatives. Similar compounds include:

The uniqueness of this compound lies in its diverse biological activities and improved physicochemical properties.

Properties

Molecular Formula

C19H24N2Na2O9

Molecular Weight

470.4 g/mol

IUPAC Name

disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate

InChI

InChI=1S/C19H26N2O9.2Na/c1-5-29-18(27)13-9(3)20-10(4)14(19(28)30-6-2)15(13)16(24)21-11(17(25)26)7-8-12(22)23;;/h11,15,20H,5-8H2,1-4H3,(H,21,24)(H,22,23)(H,25,26);;/q;2*+1/p-2

InChI Key

PCVRFKNYANFYRA-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+]

Origin of Product

United States

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